N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a structurally complex molecule featuring a benzodioxine sulfonyl group, an oxazolidine ring, and an ethanediamide backbone. The benzodioxine moiety may confer metabolic stability, while the sulfonyl group could enhance solubility or act as a hydrogen-bond acceptor.
Properties
IUPAC Name |
N'-benzyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c25-20(22-13-15-4-2-1-3-5-15)21(26)23-14-19-24(8-9-31-19)32(27,28)16-6-7-17-18(12-16)30-11-10-29-17/h1-7,12,19H,8-11,13-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFNSOKNOGGMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with an oxazolidine derivative in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent . The resulting intermediate is further reacted with benzylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
N’-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional group similarities with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and benzathine benzylpenicillin (), though their applications differ:
Key Observations :
- Sulfonyl vs.
- Oxazolidine vs. β-Lactam Rings : Unlike the β-lactam in benzathine benzylpenicillin (critical for antibiotic activity), the oxazolidine ring in the target compound might contribute to conformational rigidity rather than biological activity .
Pharmacological and Catalytic Potential
- Benzathine benzylpenicillin () highlights the importance of salt formation (e.g., dibenzylethylenediamine) for drug solubility and sustained release. The target compound’s ethanediamide backbone could similarly stabilize formulations but lacks evidence of antimicrobial activity.
- The N,O-bidentate directing group in ’s compound enables metal-catalyzed reactions. The target compound’s sulfonyl group might instead act as a leaving group or participate in supramolecular interactions .
Recommendations :
Conduct synthetic studies to explore the target compound’s reactivity in catalytic systems.
Use SHELXL () for high-resolution crystallography to analyze its supramolecular interactions.
Biological Activity
N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Benzodioxine Moiety : This structure contributes to the compound's unique chemical properties and biological interactions.
- Oxazolidin Derivative : The presence of the oxazolidin ring is significant in medicinal chemistry, particularly in antibiotic development.
- Ethanediamide Structure : This component may enhance solubility and bioavailability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 348.42 g/mol |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies suggest that it may inhibit the growth of certain bacterial strains, potentially serving as a lead compound for new antibiotic development.
The proposed mechanism involves interaction with bacterial ribosomes, similar to other oxazolidinones, which disrupts protein synthesis. This makes it a candidate for treating resistant bacterial infections.
Cytotoxicity Studies
Preliminary cytotoxicity assays indicate that the compound may have selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial properties of the compound against various pathogens including Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
-
Cytotoxicity Assessment :
- In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values indicating effective cytotoxicity at concentrations ranging from 5 to 15 µg/mL.
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Structure-Activity Relationship (SAR) :
- Investigations into the SAR of related compounds highlighted that modifications to the benzodioxine moiety could enhance both antimicrobial and cytotoxic activities.
Summary of Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
